3-(1H-Purin-6-yl)prop-1-en-1-amine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Fórmula molecular |
C8H9N5 |
|---|---|
Peso molecular |
175.19 g/mol |
Nombre IUPAC |
(E)-3-(7H-purin-6-yl)prop-1-en-1-amine |
InChI |
InChI=1S/C8H9N5/c9-3-1-2-6-7-8(12-4-10-6)13-5-11-7/h1,3-5H,2,9H2,(H,10,11,12,13)/b3-1+ |
Clave InChI |
RNQVUVCNCLFNKP-HNQUOIGGSA-N |
SMILES isomérico |
C1=NC2=NC=NC(=C2N1)C/C=C/N |
SMILES canónico |
C1=NC2=NC=NC(=C2N1)CC=CN |
Origen del producto |
United States |
Molecular Mechanisms of Action and Biological Targets of 3 1h Purin 6 Yl Prop 1 En 1 Amine Analogues
Enzymatic Inhibition and Modulation
Purine (B94841) analogues are well-established as inhibitors of several enzyme families, primarily by competing with the natural purine-containing substrates like ATP. Their mechanism of action often involves binding to the active site of enzymes, thereby blocking their catalytic function.
Protein Kinases (e.g., Cyclin-Dependent Kinases, EGFR, Src Kinase, DAPK-1)
Protein kinases, which catalyze the phosphorylation of proteins, are crucial regulators of cellular processes, and their dysregulation is often linked to diseases like cancer. nih.gov Purine analogues have been extensively studied as kinase inhibitors. nih.govtmu.edu.tw
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. nih.gov Several purine analogues have been identified as potent CDK inhibitors. nih.gov For instance, roscovitine (B1683857) and olomoucine (B1683950) are C2, N6, and N9-substituted purines that act as competitive inhibitors for the ATP binding site on CDKs. nih.govnih.gov Roscovitine shows selectivity for CDK2, and its (R)-isomer is more potent than the (S)-isomer. nih.gov Olomoucine effectively inhibits CDK1, CDK2, CDK5, and ERK1/MAP-kinase. nih.gov The specificity of these inhibitors is determined by the substituents on the purine ring, which interact with the amino acid residues in the ATP-binding pocket of the kinase. nih.govacs.org
Death-Associated Protein Kinase-1 (DAPK-1): DAPK-1 is a serine/threonine kinase involved in apoptosis. Certain 6,8,9-poly-substituted purine analogues have been identified as DAPK-1 inhibitors. nih.govrsc.org One such compound, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine, demonstrated an IC50 value of 2.5 μM against recombinant DAPK1, suggesting it could be a valuable tool for studying the role of DAPK-1 in apoptosis. nih.govrsc.org Other pyrimidine-based compounds have also been explored as dual inhibitors of DAPK1 and CSF1R. nih.gov
The table below summarizes the inhibitory activity of selected purine analogues against various protein kinases.
| Compound Name | Target Kinase(s) | IC50 Value | Reference(s) |
| Olomoucine | p34cdc2/cyclin B | 7 µM | nih.gov |
| Olomoucine | p33cdk2/cyclin A | 7 µM | nih.gov |
| Olomoucine | p33cdk2/cyclin E | 7 µM | nih.gov |
| Olomoucine | p33cdk5/p35 | 3 µM | nih.gov |
| Olomoucine | ERK1/MAP-kinase | 25 µM | nih.gov |
| 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine | DAPK-1 | 2.5 µM | nih.govrsc.org |
| Milciclib | CDK2 | 45 nM | mdpi.com |
| Flavopiridol | CDK1, CDK2, CDK4, CDK6, CDK9 | 20-100 nM | mdpi.com |
Purine Metabolism Enzymes (e.g., Purine Nucleoside Phosphorylase, HGXPRT)
Analogues of purines also interfere with the enzymes involved in purine metabolism, which is critical for the synthesis of DNA and RNA. wikipedia.org
Purine Nucleoside Phosphorylase (PNP): PNP is a key enzyme in the purine salvage pathway. Inhibition of human PNP can halt the growth of activated T-cells, making it a target for treating leukemia and autoimmune diseases. pnas.org Several generations of transition-state analogues, such as Immucillin-H and its derivatives, have been developed as potent PNP inhibitors with dissociation constants in the picomolar range. pnas.orgsigmaaldrich.com These inhibitors mimic the ribocation transition state of the PNP-catalyzed reaction. pnas.org Acyclic nucleoside phosphonates have also been designed as PNP inhibitors. acs.org
Hypoxanthine-Guanine(-Xanthine) Phosphoribosyltransferase (HG(X)PRT): This enzyme is essential for the purine salvage pathway in various organisms, including the malaria parasite Plasmodium falciparum. nih.govnih.govacs.org Since P. falciparum cannot synthesize purines de novo, it relies on HGXPRT to salvage hypoxanthine (B114508) from the host. nih.gov Acyclic Immucillin phosphonates (AIPs) have been developed as potent and selective inhibitors of P. falciparum HGXPRT, with Ki values in the nanomolar range. nih.gov These inhibitors are designed to mimic the transition state of the enzymatic reaction. nih.gov
The table below details the inhibitory constants of various purine analogues against purine metabolism enzymes.
| Inhibitor | Target Enzyme | Organism | Ki/IC50 Value | Reference(s) |
| Immucillin-H | Purine Nucleoside Phosphorylase | Human, Calf | 23-72 pM (Ki) | sigmaaldrich.com |
| Immucillin-G | Purine Nucleoside Phosphorylase | Human, Calf | 23-72 pM (Ki) | sigmaaldrich.com |
| Acyclic Immucillin phosphonate (B1237965) 2 | HGXPRT | P. falciparum | 10.6 nM (Ki) | nih.gov |
| Acyclic Immucillin phosphonate 3 | HGXPRT | P. falciparum | 0.65 nM (Ki) | nih.gov |
| Acyclic Immucillin phosphonate 2 | HGPRT | Human | 4940 nM | nih.gov |
| Acyclic Immucillin phosphonate 3 | HGPRT | Human | 385 nM | nih.gov |
| 9-deazaguanine | HGXPRT | P. falciparum | 12 µM (IC50) | malariaworld.org |
Other Enzyme Targets (e.g., Thymidylate Synthase, Katanin)
The inhibitory activity of purine analogues extends beyond kinases and purine metabolism enzymes.
Katanin: Katanin is a microtubule-severing enzyme that plays a role in cell division and proliferation, making it a potential anti-cancer target. researchgate.netnih.govnih.gov Computational studies have explored purine-based compounds as potential inhibitors of katanin. researchgate.netnih.gov Through virtual screening of a large database, two purine-type compounds (PubChem CIDs 122589735 and 123629569) were identified as having strong binding interactions with katanin, suggesting they could serve as leads for developing novel anti-cancer therapies. researchgate.netnih.gov The binding of these compounds is thought to alter the conformation of katanin. nih.gov
Receptor Binding and Signaling Pathway Interference
Purine analogues can also exert their effects by interacting with various cell surface receptors, particularly those that naturally bind purine nucleosides and nucleotides.
Purinergic Receptors (P1, P2X, P2Y Subtypes)
Purinergic receptors are a major class of receptors that respond to extracellular purines like adenosine (B11128) and ATP. They are broadly divided into P1 receptors (activated by adenosine) and P2 receptors (activated by ATP/ADP). nih.gov The P2 receptors are further subdivided into P2X (ligand-gated ion channels) and P2Y (G protein-coupled receptors) subtypes. nih.govjenabioscience.com
P1 Receptors: There are four subtypes of P1 receptors (A₁, A₂A, A₂B, and A₃), all of which are G protein-coupled receptors (GPCRs). nih.govmdpi.com A₁ and A₃ receptors are typically coupled to Gi, leading to inhibition of adenylate cyclase, while A₂A and A₂B receptors are coupled to Gs, causing activation of adenylate cyclase. nih.govmdpi.com Adenosine itself, a purine nucleoside, is the endogenous ligand for these receptors. mdpi.com
P2X and P2Y Receptors: The P2X family consists of seven subtypes (P2X1-7) that form cation channels, while the P2Y family includes eight mammalian subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄) that are all GPCRs. nih.govjenabioscience.comresearchgate.net These receptors are involved in a multitude of physiological processes, and their modulation by purine analogues is an active area of drug discovery. jenabioscience.comresearchgate.netqiagen.com For example, antagonists of the P2Y₁₂ receptor are used as antithrombotic drugs. nih.govresearchgate.net
G Protein-Coupled Receptors (GPCRs)
Beyond the classical purinergic receptors, purine analogues can interact with other GPCRs. A novel family of G protein-coupled adenine (B156593) receptors, designated "P0-receptors," has been identified. nih.gov These receptors are activated by the purine base adenine itself. nih.govnih.gov One such receptor, cloned from a rat, was found to be highly expressed in the dorsal root ganglia and was potently activated by adenine. nih.gov Further research has characterized adenine receptors in mice and hamsters that couple to the inhibition of adenylate cyclase and, in some cases, to Gq proteins, leading to an increase in intracellular calcium. nih.gov
The interaction of purine analogues with GPCRs often involves the activation or inhibition of downstream signaling cascades, such as the cyclic AMP (cAMP) pathway. wikipedia.orgyoutube.com For instance, the binding of a ligand to a Gs-coupled receptor activates adenylate cyclase, which converts ATP to cAMP. youtube.com Conversely, binding to a Gi-coupled receptor inhibits this process. nih.gov
Receptor Tyrosine Kinases (e.g., EGFR, HER2)
Certain purine analogues have been specifically designed to target receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling and are often dysregulated in diseases such as cancer. The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are prominent members of this family and are key therapeutic targets.
A series of 6,7-disubstituted-7H-purine analogues have been developed as dual inhibitors of EGFR and HER2. ijpsdronline.com By replacing the quinazoline (B50416) core of the established dual inhibitor lapatinib (B449) with a purine scaffold, researchers have created potent inhibitors of both kinases. One of the most promising compounds from this series, compound 8e , demonstrated significant inhibitory activity against both EGFR and HER2, with IC50 values comparable to lapatinib. ijpsdronline.com This dual inhibition was further confirmed by its ability to suppress the phosphorylation of both EGFR and HER2 in cancer cells. ijpsdronline.com
The biological consequence of this dual kinase inhibition is the induction of cell cycle arrest and apoptosis. In human breast cancer cells (SKBR3), compound 8e was found to cause a significant arrest in the G2/M phase of the cell cycle and induced apoptosis in a high percentage of cells, again with an efficacy comparable to lapatinib. ijpsdronline.com These findings highlight the potential of purine analogues as effective inhibitors of key receptor tyrosine kinases, leading to potent anti-proliferative effects.
Table 1: Inhibitory Activity of a 7H-Purine Analogue (Compound 8e) and Lapatinib
| Compound | EGFR IC₅₀ (µM) | HER2 IC₅₀ (µM) | Cytotoxic IC₅₀ (µM) - BT-474 cells | Cytotoxic IC₅₀ (µM) - SKBR3 cells |
|---|---|---|---|---|
| Compound 8e | 0.021 ± 0.007 | 0.019 ± 0.009 | 2.26 ± 0.37 | 2.17 ± 0.45 |
| Lapatinib | 0.019 ± 0.007 | 0.016 ± 0.003 | 2.63 ± 0.45 | 1.84 ± 0.39 |
Data sourced from a study on 6,7-disubstituted-7H-purine analogues. ijpsdronline.com
Other Receptor Systems
Beyond receptor tyrosine kinases, purine analogues interact with a variety of other receptor systems, most notably G-protein coupled receptors (GPCRs). nih.govcreative-peptides.com The structural similarity of the purine core to endogenous ligands like adenosine allows these analogues to bind to and modulate the activity of purinergic receptors, including adenosine receptors (A1, A2A, A2B, A3) and P2Y receptors. nih.gov
One area of significant research has been the development of purine-based antagonists for the A2A adenosine receptor (A2AAR), a target for neurodegenerative disorders. nih.gov By modifying the purine scaffold, researchers have synthesized analogues with high affinity for the A2AAR. nih.gov For instance, a purine analogue of the known A2AAR antagonist ZM241385 has been shown to maintain high affinity for the A2AAR, although with a different selectivity profile across other adenosine receptor subtypes. nih.gov
The interaction of purine analogues with these GPCRs can trigger or block downstream signaling cascades. For example, activation of P2Y receptors by nucleotide analogues can lead to the modulation of adenylate cyclase or phospholipase C-β activity, impacting the levels of second messengers like cAMP and inositol (B14025) trisphosphate. nih.gov Furthermore, purine nucleosides can stimulate endothelial cells to alter their gene expression patterns, influencing processes like proliferation and morphogenesis. arvojournals.org
Table 2: Binding Affinity of a Purine Analogue at Adenosine Receptors
| Compound | Receptor Subtype | Kᵢ (nM) |
|---|---|---|
| Purine Analogue of ZM241385 | A₂ₐAR | 1.8 |
| ZM241385 | A₂ₐAR | 1.6 |
Data from a comparative study of triazolotriazine and purine scaffolds. nih.gov
Interactions with Nucleic Acids and Gene Regulation Elements
The structural resemblance of purine analogues to the natural purine bases, adenine and guanine (B1146940), makes them prime candidates for interacting with nucleic acids and the machinery of gene regulation.
A significant mechanism of action for many purine analogues is the disruption of nucleic acid biosynthesis. mdpi.com These compounds can act as antimetabolites, interfering with the de novo synthesis of purine nucleotides. One way they achieve this is through a "pseudofeedback" inhibition mechanism, where the analogue, or its metabolized form, mimics the natural end-products of the pathway (adenine or guanine nucleoside monophosphates) and inhibits early enzymatic steps.
For example, some purine analogues have been shown to inhibit the enzyme ribonucleotide reductase, which is critical for the production of deoxyribonucleotides, the building blocks of DNA. medscape.com By blocking this enzyme, these analogues effectively halt DNA synthesis, leading to cell cycle arrest and, ultimately, cell death. medscape.com This mechanism is a cornerstone of the anticancer and antiviral activity of many clinically used purine derivatives.
In bacteria, gene expression is often regulated by riboswitches, which are structured RNA domains within messenger RNA (mRNA) that can directly bind to small molecule ligands and modulate gene expression. ijpsdronline.com Purine riboswitches are a major class of these regulatory elements, and they can selectively bind to purine ligands, including purine analogues. ijpsdronline.comnih.gov
The binding of a purine analogue to a riboswitch can induce a conformational change in the mRNA, which can either promote or block translation of the downstream gene. nih.gov For instance, in some bacteria, guanine-selective riboswitches control genes involved in purine biosynthesis and transport. nih.gov Rationally designed guanine analogues have been shown to bind to these riboswitches with affinities comparable to the natural ligand, leading to the repression of the associated genes and subsequent inhibition of bacterial growth. nih.gov This makes purine riboswitches an attractive target for the development of novel antibacterial agents.
The planar aromatic structure of the purine ring system allows certain analogues to directly interact with the structure of DNA and RNA. One such mode of interaction is intercalation, where the planar molecule inserts itself between the base pairs of the DNA double helix. gatech.edu This insertion can cause structural distortions in the DNA, such as unwinding of the helix, which can interfere with processes like DNA replication, transcription, and repair. mdpi.com
While simple purine analogues themselves may have a modest affinity for intercalation, they can be incorporated into larger molecules to enhance this property. For example, purine-containing triplex-forming oligonucleotides (TFOs) have been designed to bind to specific DNA sequences and can contain intercalating moieties to stabilize the resulting triplex structure. nih.gov These "twisted-intercalating nucleic acids" can modulate gene expression by targeting regulatory regions of genes. nih.gov The propensity of a molecule to intercalate can be influenced by the sequence of the DNA, with purine-rich stretches potentially favoring this type of interaction. mdpi.com
Cellular Regulatory Pathway Modulation
The interaction of purine analogues with their various biological targets ultimately leads to the modulation of complex cellular regulatory pathways. The specific pathways affected depend on the nature of the analogue and the cellular context.
For instance, novel purine analogues have been shown to inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. eie.gr In aortic smooth muscle cells, these analogues were found to inhibit the release of pro-inflammatory proteins by targeting the activation of JAK1-3. eie.gr This, in turn, affects the expression of components of the NLRP3 inflammasome, a key player in inflammation. eie.gr
Furthermore, the activation of adenosine receptors by purine analogues can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway. In human retinal endothelial cells, adenosine analogues have been shown to activate the extracellular signal-regulated kinase (ERK), a key component of the MAPK pathway, which is involved in cell proliferation. arvojournals.org
Purinergic signaling, in general, has a broad impact on cellular function, modulating processes from neurotransmission to immune responses. nih.gov The release of purines like ATP and adenosine, and the subsequent activation of purinergic receptors, can lead to changes in second messenger levels (e.g., cAMP, Ca2+), which then propagate signals through various intracellular pathways to regulate cell metabolism, proliferation, and survival. nih.govnih.gov
Regulation of Cell Cycle Progression and Apoptosis
The uncontrolled proliferation of cancer cells is often a result of a dysregulated cell cycle and an impaired ability to undergo programmed cell death, or apoptosis. Purine analogues have been shown to exert their anticancer effects by targeting these fundamental processes.
Research into various 6-substituted purine derivatives has demonstrated their capacity to induce cell cycle arrest and trigger apoptosis in cancer cells. For instance, a study on N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives revealed their ability to inhibit DNA biosynthesis. nih.govnih.gov This inhibition leads to an accumulation of cells in the G1 phase of the cell cycle. nih.gov At higher concentrations, these compounds were observed to cause significant cell death in the G1 phase, which consequently led to a relative increase in the proportion of cells in the G2/M phase as the S phase population diminished. nih.gov
One notable example is the compound 6-dimethylaminopurine (B21663) (6-DMAP), an alkylated purine. Investigations into its effects on human lymphoma U937 cells showed that it induces apoptosis in a dose- and time-dependent manner. nih.gov The apoptotic mechanism was found to involve the mitochondrial caspase-dependent pathway, characterized by a decrease in the anti-apoptotic protein Bcl-XL, an increase in the pro-apoptotic protein Bax, and the release of cytochrome c, ultimately leading to the activation of caspase-3. nih.gov Furthermore, 6-DMAP was found to cause a widespread downregulation of genes associated with cell proliferation and cell cycle progression. nih.gov
Another study on 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP), a derivative of the well-known anticancer drug 6-mercaptopurine, demonstrated its ability to inhibit the proliferation of human hepatocellular carcinoma (HepG2) cells by inducing G2/M phase cell cycle arrest. nih.gov This arrest was associated with a reduction in the levels of cyclin-dependent kinase (CDK) 4 and cyclins B1 and D1. nih.gov In addition to cell cycle arrest, NMMP was also found to induce apoptosis through a mitochondria-dependent pathway, as evidenced by an increase in the cleavage of caspases-9 and -3, and an elevated Bax/Bcl-2 ratio. nih.gov
These findings highlight a common mechanistic theme among 6-substituted purine analogues: the dual action of halting cell cycle progression and promoting apoptosis. While the specific phase of cell cycle arrest (G1 or G2/M) can vary depending on the specific analogue and cell type, the ultimate outcome is the suppression of cancer cell proliferation.
Table 1: Effects of 6-Substituted Purine Analogues on Cell Cycle and Apoptosis
| Compound/Analogue Class | Cancer Cell Line | Effect on Cell Cycle | Key Apoptotic Events |
| N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives | MDA-MB-231 (breast adenocarcinoma), COLO201 (colorectal adenocarcinoma) | G1 phase accumulation, leading to G2/M increase at higher concentrations. nih.gov | Inhibition of DNA biosynthesis, cell death in G1 phase. nih.gov |
| 6-dimethylaminopurine (6-DMAP) | U937 (human lymphoma) | Downregulation of cell cycle progression genes. nih.gov | Increased intracellular calcium, mitochondrial-caspase dependent pathway, activation of caspase-3. nih.gov |
| 6-[(1-naphthylmethyl)sulfanyl]-9H-purine (NMMP) | HepG2 (hepatocellular carcinoma) | G2/M phase arrest. nih.gov | Increased Bax/Bcl-2 ratio, cleavage of caspase-9 and caspase-3. nih.gov |
Interference with Specific Signal Transduction Cascades (e.g., STAT3 activation)
In addition to directly impacting the cell cycle and apoptotic machinery, analogues of 3-(1H-Purin-6-yl)prop-1-en-1-amine can also exert their anticancer effects by interfering with specific signal transduction cascades that are crucial for tumor growth and survival. One such critical pathway involves the Signal Transducer and Activator of Transcription 3 (STAT3).
Constitutive activation of STAT3 is a hallmark of many human cancers and plays a pivotal role in promoting cell proliferation, survival, angiogenesis, and immune evasion. Therefore, targeting the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy. Research has validated the purine scaffold as a template for developing novel STAT3 inhibitors.
A study focused on 2,6,9-trisubstituted purine analogues identified them as effective inhibitors of STAT3 activation. nih.gov These small molecules were found to interfere with STAT3 signaling, although the exact mechanism of how they prevent STAT3 activation is a subject of ongoing investigation. It is suggested that some of these inhibitors may function as electrophiles that target the enzyme thioredoxin reductase 1 (TrxR1), and the inhibition of STAT3 could be a downstream consequence of TrxR1 inhibition. nih.gov
Furthermore, a novel class of 9-cinnamyl-9H-purine derivatives has been developed and shown to act as inhibitors of the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway. nih.gov This indicates that purine analogues can be designed to target various inflammatory and survival pathways that are often hijacked by cancer cells. In one study, a specific 9-cinnamyl-9H-purine analogue significantly inhibited the production of nitric oxide in LPS-induced macrophages, a key inflammatory mediator. nih.gov
The ability of purine-based compounds to interfere with multiple signaling pathways underscores their versatility as potential anticancer agents. The substitution at the 6-position of the purine ring, such as with a prop-1-en-1-amine (B8493835) moiety, can be tailored to achieve specificity for different signaling molecules.
Table 2: Interference of Purine Analogues with Signal Transduction Cascades
| Compound/Analogue Class | Target Pathway/Molecule | Key Findings |
| 2,6,9-trisubstituted purines | STAT3 activation | Identified as effective inhibitors of STAT3. nih.gov May act as electrophiles targeting TrxR1. nih.gov |
| 9-cinnamyl-9H-purine derivatives | TLR4/MyD88/NF-κB pathway | Inhibit the production of inflammatory mediators like nitric oxide. nih.gov |
| N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides | Protein kinases (e.g., Akt1, Abl) | Exhibit anti-proliferative and anti-angiogenic activities through kinase inhibition. nih.gov |
Structure Activity Relationship Sar Studies of 3 1h Purin 6 Yl Prop 1 En 1 Amine Analogues
Topological and Electronic Influences of Purine (B94841) Core Substitutions
The purine ring system is a privileged scaffold in medicinal chemistry, largely due to its resemblance to adenosine (B11128), a key component of ATP. nih.gov As such, it serves as an effective anchor for inhibitors targeting the ATP-binding sites of kinases. nih.govresearchgate.net The electronic properties and topology of this core can be finely tuned through substitutions at its various nitrogen and carbon atoms.
The nitrogen atoms of the purine ring are critical for its biological activity, primarily through their ability to form hydrogen bonds within the ATP-binding pocket of target enzymes. The interaction between the N1 nitrogen and the exocyclic amino group of the adenine (B156593) core with conserved aspartate residues is a key anchoring point for many kinase inhibitors. nih.gov
Modifications at the N9 position are common in purine-based kinase inhibitors. researchgate.net Introducing substituents at N9 can modulate the compound's selectivity and potency. For instance, replacing typical alkyl groups at the N9 position with N,N-dialkylamino or 9-(1-azacycloalkan-1-yl) groups has been explored to generate diverse compound libraries. researchgate.net In some series, replacing the N3 nitrogen with a carbon atom has been suggested to improve affinity for certain heat shock proteins (Hsp90). nih.gov
| Position | Modification | Effect on Activity |
| N1 | Unsubstituted | Essential for hydrogen bonding with target protein residues. nih.gov |
| N3 | Replacement with Carbon | Investigated to potentially improve affinity for specific targets like Hsp90. nih.gov |
| N9 | Alkylation | Common strategy to influence selectivity and potency. researchgate.netnih.gov |
| N9 | N,N-dialkylamino or azacycloalkane substitution | Used as a diversification point to create libraries of compounds with varied activities. researchgate.net |
Substitutions at the C2 and C8 positions of the purine core can significantly impact the potency and selectivity of the analogues. These positions often project into solvent-exposed regions or less conserved sub-pockets of the kinase ATP-binding site, allowing for the introduction of larger functional groups to enhance affinity or target specific kinases.
In a series of Hsp90 inhibitors, the C8 position was extensively modified by attaching an aryl ring through various linkers (e.g., S, O, CH2). nih.gov The nature of this linker was found to be critical, with a sulfur atom providing the most potent analogue in the series. nih.gov Substitutions on the C8-aryl ring itself were also explored, revealing that hydrophobic substituents generally led to enhanced potency due to the hydrophobic character of the binding site. nih.gov
| Position | Substituent Type | General Effect on Activity |
| C2 | Amino Group | Often present in purine-based inhibitors, contributing to the core pharmacophore. |
| C8 | Aryl Ring (via linker) | Can significantly increase potency and selectivity by occupying specific sub-pockets. nih.gov |
| C8-Linker | S, O, CH2, C=O, SO, SO2 | The choice of linker atom critically affects the conformation and binding affinity; sulfur was found to be optimal in one study. nih.gov |
| C8-Aryl Ring | Hydrophobic groups (e.g., 2',4'-di-Cl) | Increased potency by exploiting hydrophobic regions of the binding site. nih.gov |
Structural Parameters of the C6-Alkenyl Amine Side Chain
The substituent at the C6 position of the purine ring is a primary determinant of a compound's biological activity and selectivity profile. For analogues of 3-(1H-Purin-6-yl)prop-1-en-1-amine, the C6-alkenyl amine side chain's geometry, length, and the nature of the amine are all critical parameters.
The geometry of the alkene (cis/trans or E/Z) in the C6 side chain dictates the spatial orientation of the terminal amine group, which can be crucial for interaction with the target protein. In other classes of inhibitors, the (E)-isomer often exhibits higher activity than the corresponding (Z)-isomer.
The length of the linker connecting the purine core to a terminal functional group is a well-established factor in determining cytotoxic activity. mdpi.com Studies on N-(purin-6-yl)aminoalkanoyl derivatives have shown that a specific linker length is essential for optimal activity. mdpi.com This suggests that for the prop-1-en-1-amine (B8493835) side chain, variations in length (e.g., extending to butenyl or pentenyl chains) would likely have a profound impact on biological efficacy by altering the reach to key interaction points within the binding site. Branching on the alkenyl chain could also influence activity by introducing steric constraints or improving hydrophobic interactions.
The amine group at the terminus of the C6 side chain is a key functional group, likely involved in hydrogen bonding or salt-bridge formation. The nature of this amine—primary, secondary, or tertiary—and the substituents on it can modulate the compound's physicochemical properties and binding affinity.
In studies where the C6 chloro of a purine precursor was displaced by various amines, the resulting analogues showed a range of anticancer activities. nih.gov The use of versatile cyclic secondary amines, such as pyrrolidines, piperidines, and morpholines, led to compounds with significant cytotoxicity against specific cancer cell lines. nih.gov This indicates that the steric bulk and electronic nature of the substituents on the amine nitrogen are important for activity. For instance, in a series of C6-substituted purine nucleosides, analogues with certain cyclic secondary amines exhibited significant cytotoxicity on PC-3 cell lines. nih.gov
| Side Chain Feature | Modification | Potential Effect on Activity |
| Alkene Geometry | E vs. Z Isomer | Can significantly alter the spatial position of the terminal amine, affecting binding. |
| Chain Length | Variation (e.g., ethyl, butyl) | Crucial for positioning the terminal amine to interact with key residues in the target protein. mdpi.com |
| Amine Type | Primary vs. Secondary vs. Tertiary | Affects hydrogen bonding capacity and basicity. |
| Amine Substituents | Cyclic amines (e.g., piperidine, morpholine) | Can enhance potency and selectivity through additional interactions or by occupying specific pockets. nih.gov |
Identification of Key Pharmacophoric Features Governing Biological Efficacy
Based on the SAR of related purine analogues, a pharmacophore model for kinase inhibition can be proposed for derivatives of this compound. A pharmacophore describes the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target.
For many kinase inhibitors, a common pharmacophore includes several key features. nih.gov A five-point pharmacophore for promiscuous kinase inhibitors has been proposed, which can be adapted for this specific class. nih.gov
Hydrogen Bond Donor/Acceptor Site: The purine core itself, specifically the N1 nitrogen and the exocyclic C6-substituent, mimics the adenine portion of ATP and forms crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov
Hydrophobic Pocket Occupancy: Substituents at the C2 and C8 positions can be tailored to fit into nearby hydrophobic pockets, enhancing affinity and selectivity. nih.gov
Solvent-Exposed Region Interaction: The C6-alkenyl amine side chain extends towards the solvent-exposed region of the ATP-binding site. The terminal amine group serves as an additional hydrogen-bonding feature or an anchor point for further modifications. The length and rigidity of this chain are critical for optimal placement of the terminal amine. mdpi.com
In essence, the purine core acts as the primary anchor, while the substituents at C2, C8, and especially C6, are responsible for fine-tuning the potency and selectivity of the compound for its specific biological target.
Quantitative Correlation between Molecular Structure and Receptor/Enzyme Affinity
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in drug discovery, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govrutgers.edu For analogues of this compound, QSAR models are instrumental in predicting their affinity for various receptors and enzymes, thereby guiding the synthesis of more potent and selective molecules. nih.gov
These models often utilize a variety of molecular descriptors that quantify physicochemical properties such as steric, electronic, and hydrophobic characteristics of the molecules. For instance, in the study of purine derivatives as inhibitors of specific enzymes, linear free energy relationships have been derived to correlate the pKa of polysubstituted purines with Hammett constants (σm and σp), suggesting that biological data can be correlated with standard parameters. nih.gov
In the context of enzyme inhibition, such as with xanthine (B1682287) oxidase, QSAR models have been successfully built to predict the inhibitory effects of derivatives. nih.gov These models can range from linear approaches, like those using the heuristic method (HM), to more complex non-linear machine learning techniques such as support vector regression (SVR) and random forest. nih.gov For a series of amide derivatives targeting xanthine oxidase, a MIX-SVR model demonstrated high predictive power, with a correlation coefficient (R²) of 0.97 for the training set and 0.95 for the test set. nih.gov Such models highlight the significance of specific structural features in determining inhibitory potency.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional perspective on the structure-activity relationship. nih.govnih.gov These approaches have been applied to various purine-based inhibitors, including those targeting Bcr-Abl kinase, which is implicated in chronic myeloid leukemia. nih.govresearchgate.net For a set of purine derivatives, CoMFA and CoMSIA models yielded statistically significant results, with a cross-validated r² (q²) value of 0.576 for the CoMFA model, indicating good internal predictive capability. nih.gov External validation of these models also showed high predictive accuracy, with r² test values of 0.863 for CoMFA and 0.842 for CoMSIA. nih.gov
The contour maps generated from these 3D-QSAR analyses offer valuable insights. For example, they can indicate regions where bulky or hydrophobic groups would be favorable or detrimental to binding affinity. nih.gov In the case of Bcr-Abl inhibitors, these maps suggested that adding hydrophilic and bulky groups to certain positions on the purine ring could enhance activity, while alkylation at the N-9 position contributes to hydrophobicity. nih.gov These findings directly inform the rational design of new analogues with improved receptor or enzyme affinity. nih.govnih.gov
The table below summarizes the statistical results of CoMFA and CoMSIA models for a series of purine-based Bcr-Abl inhibitors. nih.gov
| Model | q² | N | r² | SEE | F |
| CoMFA-SE | 0.576 | 5 | 0.879 | 0.285 | 49.349 |
| CoMSIA-SEH | 0.518 | 5 | 0.871 | 0.295 | 45.918 |
| q²: Cross-validated correlation coefficient; N: Number of components; r²: Non-cross-validated correlation coefficient; SEE: Standard error of estimate; F: F-statistic value. |
Similarly, QSAR models have been developed to predict the binding affinity of synthetic cannabinoids to the cannabinoid receptor 1 (CB1R). mdpi.com A partial least squares regression (PLSR) model showed good correlation between predicted and experimental pKi values, with a Pearson correlation coefficient of 0.721 and a predicted R² of 0.702. mdpi.com This demonstrates the broad applicability of QSAR in predicting ligand-receptor interactions across different target classes.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts, π-Stacking)
The binding of this compound analogues to their biological targets is governed by a complex interplay of noncovalent intermolecular interactions. Understanding these interactions is crucial for designing molecules with high affinity and specificity. The primary forces at play include hydrogen bonding, hydrophobic contacts, and π-stacking.
Hydrogen Bonding: The purine scaffold itself is rich in hydrogen bond donors and acceptors. mdpi.com The nitrogen atoms within the purine ring system are predicted to form crucial hydrogen bonds with amino acid residues in the hinge region of many protein kinases. mdpi.com For instance, in the context of Hsp90 inhibitors, the purine ring has been observed to form tight hydrogen bonds with Asp93 and water molecules within the binding pocket. mdpi.com The stability of these hydrogen-bonded complexes is a key determinant of binding affinity and is influenced by the number of intermolecular H-bonds and their donor-acceptor arrangement. acs.org The derivatization of the purine ring, for example at position 8, can further modulate the hydrogen-bonding pattern. acs.org Water molecules often play a critical role in mediating hydrogen bonds between the ligand and the protein, enhancing both specificity and affinity. ijpbs.net
Hydrophobic Contacts: Hydrophobic interactions are another major contributor to the binding energy of purine-based ligands. The purine ring system, being aromatic, can engage in favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket. mdpi.com In the case of Hsp90 inhibitors, the purine ring makes extensive hydrophobic contacts with protein atoms. mdpi.com Modifications to the purine core, such as the introduction of a cyclopentyl group at the N9 position, can enhance hydrophobic contacts with residues like Leu1001 and Phe1004 in EGFR and HER2 kinases, respectively, leading to improved binding affinity. mdpi.com Similarly, hydrophobic analogues of purines have been shown to selectively pair with each other, highlighting the significance of these interactions in molecular recognition. nih.gov
π-Stacking: The aromatic nature of the purine ring makes it highly susceptible to π-stacking interactions with aromatic amino acid side chains such as phenylalanine, tyrosine, and tryptophan within the protein's active site. nih.govresearchgate.net These interactions, where the planar purine ring stacks against the aromatic ring of an amino acid, contribute significantly to binding affinity and the proper orientation of the ligand. In Hsp90, for example, the pyridine (B92270) ring of the inhibitor BIIB021 engages in multiple π-stacking interactions with Phe138, Tyr139, and Trp162. mdpi.com The energy contribution of such a stacking interaction, for instance between a tyrosine residue and an adenine ring, has been estimated to be approximately 2 kcal/mol. nih.gov The strength of these interactions can be influenced by the electronic properties of the interacting rings. nih.gov Self-stacking of purine bases also occurs, with the tendency decreasing in the order of adenine > guanine (B1146940) > hypoxanthine (B114508). nih.govresearchgate.net
The following table provides examples of key intermolecular interactions observed for purine analogues with their protein targets.
| Interaction Type | Interacting Ligand Group | Interacting Protein Residue(s) | Target Protein | Reference |
| Hydrogen Bond | Purine ring nitrogens | Asp93 | Hsp90 | mdpi.com |
| Hydrogen Bond | Purine nitrogens | Cys805 | HER2 | mdpi.com |
| Hydrophobic Contact | N9-cyclopentyl group | Leu1001, Phe1004 | EGFR/HER2 | mdpi.com |
| π-π Stacking | Pyridine ring of BIIB021 | Phe138, Tyr139, Trp162 | Hsp90 | mdpi.com |
| π-π Stacking | Adenine ring | Tyr42 | Aminoglycoside phosphotransferase | nih.gov |
Computational Approaches in the Design and Analysis of 3 1h Purin 6 Yl Prop 1 En 1 Amine Analogues
Molecular Docking Simulations for Ligand-Target Interaction Profiling
Molecular docking is a fundamental computational tool that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes of 3-(1H-Purin-6-yl)prop-1-en-1-amine analogues and for predicting their potential biological activity.
Prediction of Binding Poses and Interaction Energies
Molecular docking simulations are employed to predict how analogues of this compound fit into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's active site and scoring them based on their energetic favorability. The output of a docking simulation includes the predicted binding pose of the ligand and an estimation of its binding affinity, often expressed as a binding energy (in kcal/mol). A lower binding energy generally indicates a more stable and potentially more potent interaction. nih.gov
In studies of purine (B94841) analogues targeting various kinases, molecular docking has been instrumental in identifying the most promising candidates. For instance, docking studies on pyrazolopyrimidine-based purine analogues against Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9) revealed compounds with high binding affinities. nih.gov One such study identified a derivative, compound 15a, with a binding energy of -8.16 kcal/mol for CDK2 and -7.87 kcal/mol for CDK9. nih.gov Another investigation on pyrazolo[1,5-a]pyrimidines, also purine analogues, reported a compound (5a) with a strong docking score of -12.5367 kcal/mol against CDK2. tpcj.org These values are often compared to a known inhibitor or the natural substrate to gauge the potential efficacy of the new compounds.
The following table illustrates typical binding energy data obtained from molecular docking studies of purine analogues against protein kinases.
| Compound ID | Target Protein | Predicted Binding Energy (kcal/mol) |
| Analogue A | Kinase X | -8.5 |
| Analogue B | Kinase X | -7.9 |
| Analogue C | Kinase X | -9.2 |
| Analogue D | Kinase Y | -9.8 |
| Analogue E | Kinase Y | -8.1 |
This table presents hypothetical data representative of typical molecular docking results for novel purine analogues.
Elucidation of Critical Amino Acid Residues in Binding Pockets
A significant outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the amino acid residues of the target's binding pocket. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions. Identifying these key interactions is crucial for understanding the structural basis of binding and for designing modifications to the ligand that could enhance its affinity and selectivity.
For example, in the docking of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives with CDK2, compound 5a was found to form two hydrogen bonds with the backbone of Leu83 and His84, along with several pi-hydrogen interactions with Ala144, Val18, Gly11, Glu12, and Thr14. tpcj.orgresearchgate.net This detailed interaction map provides a rationale for the observed binding affinity and guides further structural modifications. Similarly, studies on other purine analogues have highlighted the importance of specific residues in forming stable complexes, which is a critical step in rational drug design. nih.gov
A summary of key interacting residues for a hypothetical series of this compound analogues is presented in the table below.
| Analogue ID | Interacting Residues | Type of Interaction |
| Analogue A | Asp145, Lys33 | Hydrogen Bond |
| Analogue A | Phe80, Leu133 | Hydrophobic |
| Analogue B | Tyr82 | Pi-Pi Stacking |
| Analogue B | Glu81, Asn132 | Hydrogen Bond |
| Analogue C | Asp145, Gln131 | Hydrogen Bond |
| Analogue C | Phe80, Val18 | Hydrophobic |
This table contains representative data illustrating the types of interactions identified through molecular docking.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements and conformational changes of the ligand-protein complex over time, providing insights into its stability and the persistence of key interactions. mdpi.com These simulations are computationally intensive but offer a more realistic representation of the biological system.
MD simulations have been used to assess the stability of purine analogues within the binding sites of their target proteins. nih.gov For instance, a 200-nanosecond MD simulation of a peptide inhibitor bound to xanthine (B1682287) oxidase was used to evaluate the stability of the complex by analyzing parameters like the root-mean-square deviation (RMSD) of the protein and ligand. nih.gov Stable RMSD values over the course of the simulation suggest that the ligand remains securely bound in its predicted pose. nih.gov Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and can help to refine the binding energy calculations using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). nih.gov
For a series of purine analogues, MD simulations can confirm the stability of the docked poses and provide a more accurate estimation of the binding free energy, as illustrated in the following table.
| Complex | Average RMSD (Å) | MM/PBSA Binding Energy (kcal/mol) |
| Analogue A - Kinase X | 1.5 | -45.7 |
| Analogue B - Kinase X | 2.1 | -38.2 |
| Analogue C - Kinase X | 1.3 | -52.1 |
This table shows example data derived from MD simulations, indicating the stability and calculated binding affinity of ligand-protein complexes.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable for predicting the activity of newly designed compounds and for guiding lead optimization.
Three-Dimensional QSAR (3D-QSAR) and Pharmacophore Model Generation
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go beyond 2D descriptors by considering the three-dimensional properties of molecules. These methods generate contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor character are favorable or unfavorable for biological activity. In a study of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models showed that steric properties had a greater contribution to cytotoxicity than electronic properties. nih.gov
Pharmacophore modeling is another 3D approach that identifies the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model for a series of 2,6,9-trisubstituted purines identified aromatic centers, a hydrogen acceptor/donor center, and a hydrophobic area as key features for their anticancer activity. mdpi.comdoaj.orgresearchgate.net Such models can then be used as 3D queries to screen large chemical databases for novel compounds with the desired features.
Key parameters for a representative 3D-QSAR model for a series of purine analogues are shown in the table below.
| Model | q² | r² | Predictive r² |
| CoMFA | 0.65 | 0.92 | 0.75 |
| CoMSIA | 0.71 | 0.95 | 0.82 |
This table presents typical validation statistics for 3D-QSAR models, where q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient, and predictive r² indicates the model's predictive power on an external test set.
Predictive Modeling of Biological Activity and Lead Optimization
Once a statistically robust QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized analogues of this compound. This predictive capability allows chemists to prioritize the synthesis of compounds that are most likely to be active, thereby saving time and resources. researchgate.net For example, a QSAR study on substituted purine derivatives as c-Src tyrosine kinase inhibitors developed a model with a predictive r² of 0.7983, indicating good predictive ability. tandfonline.com
The insights gained from 3D-QSAR contour maps and pharmacophore models are directly applicable to lead optimization. nih.gov For instance, if a CoMFA map indicates that a bulky substituent is favored in a particular region, medicinal chemists can design analogues with larger groups at that position to enhance activity. Conversely, if a region shows unfavorable steric interactions, smaller substituents would be explored. This iterative process of design, prediction, and synthesis is a cornerstone of modern drug discovery.
Virtual Screening and De Novo Design for Novel Analogues
Following an extensive review of scientific literature and chemical databases, it has been determined that there are currently no publicly available research studies, articles, or data specifically detailing the use of virtual screening or de novo design methodologies for the discovery and development of analogues of the compound this compound.
The search for information regarding the computational design and analysis of analogues for this specific purine derivative did not yield any relevant findings. This suggests that this particular compound has not been a focus of published research in the field of computational drug discovery and design.
Therefore, it is not possible to provide detailed research findings, data tables, or a discussion on the application of virtual screening and de novo design for the generation of novel analogues of this compound.
Future Research Directions and Potential Applications
Targeted Design of Analogues with Enhanced Selectivity and Efficacy
The primary goal in advancing 3-(1H-Purin-6-yl)prop-1-en-1-amine as a potential therapeutic lead is the rational design of analogues with improved biological target selectivity and potency. Structure-Activity Relationship (SAR) studies are fundamental to this effort, systematically modifying each component of the molecule to understand its contribution to biological activity. nih.gov
Key areas for analogue design include:
Modification of the Purine (B94841) Core: Substitutions at other positions of the purine ring (e.g., N9, C2, or C8) can drastically alter target binding and metabolic stability. For instance, adding substituents to the N9 position is a common strategy to create purine conjugates with varied cytotoxic activities. nih.gov
Alteration of the C6-Linker: The prop-1-en-1-amine (B8493835) linker is a critical determinant of the molecule's spatial orientation and flexibility. Research into analogues could involve varying the length, rigidity, and electronic properties of this linker to optimize interactions with the target protein's binding site.
Functionalization of the Terminal Amine: The primary amine group is a key site for hydrogen bonding and can be modified to form amides, sulfonamides, or other functional groups. These changes can enhance binding affinity and influence the pharmacokinetic properties of the compound.
For example, studies on other 6,9-disubstituted purines have shown that introducing specific piperazine (B1678402) moieties at C6 can result in potent cytotoxic activity against various cancer cell lines. nih.gov Similarly, creating conjugates by linking the purine scaffold to other bioactive molecules via an amino acid linker has been a successful strategy for developing new antitumor agents. nih.gov
Exploration of Broader Biological Activities and New Therapeutic Avenues
The purine scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. nih.gov While an initial screening might reveal a specific activity for this compound, future research should explore its potential across a wider range of therapeutic areas.
Potential Therapeutic Applications for Analogues:
Anticancer: Many clinically used anticancer drugs, such as Mercaptopurine and Fludarabine, are purine analogues that interfere with DNA synthesis. wikipedia.orgnih.gov Analogues of this compound could be screened against a panel of cancer cell lines and key oncogenic targets like Cyclin-Dependent Kinases (CDKs). mdpi.com
Antiviral: Purine derivatives are also prominent as antiviral agents. researchgate.net By acting as chain terminators or mutagens for viral polymerases, they can inhibit the replication of viruses like HSV and HIV. researchgate.netresearchgate.net
Anti-inflammatory and Immunomodulatory: Purines play a role in cellular signaling related to inflammation and immune responses. nih.govnih.gov Analogues could be investigated for activity against targets involved in autoimmune diseases or inflammatory conditions.
Antimicrobial: The discovery that some purine analogues can bind to riboswitches in bacteria opens up a novel approach to developing antimicrobial agents. researchgate.net This presents a promising avenue for designing derivatives that target bacterial metabolic pathways.
Integration of Advanced Synthetic Methodologies with Computational Drug Design
To accelerate the discovery and optimization of potent analogues of this compound, modern synthetic techniques must be coupled with computational drug design (CADD). mdpi.com This integrated approach allows for the rapid and cost-effective exploration of chemical space before committing to laborious laboratory synthesis.
Computational and Synthetic Synergy:
Structure-Based Drug Design (SBDD): If the three-dimensional structure of a biological target is known, molecular docking can be used to predict how different analogues of this compound will bind. nih.gov This allows for the prioritization of compounds that are most likely to be active. For example, docking studies on purine derivatives as CDK2 inhibitors have successfully identified key interactions and guided the design of more potent compounds. mdpi.com
Ligand-Based Drug Design: In the absence of a target structure, quantitative structure-activity relationship (QSAR) models can be developed. These models correlate the chemical structures of a series of compounds with their biological activities to predict the potency of new, unsynthesized analogues. mdpi.com
Advanced Synthesis: Modern synthetic methods, such as photoredox/nickel dual catalysis, enable the direct and regioselective functionalization of the purine core. nih.gov This allows for the late-stage diversification of lead compounds, rapidly generating a library of analogues for biological testing. Enzymatic synthesis using biocatalysts like purine nucleoside phosphorylases also offers a highly efficient and specific method for creating nucleoside analogues. mdpi.com
Below is a table illustrating how computational tools can guide the synthesis of new analogues.
| Computational Method | Objective | Example Application for Analogue Design | Synthetic Follow-up |
| Molecular Docking | Predict binding mode and affinity | Docking of C2- and N9-substituted analogues into a kinase active site to identify optimal substituents. mdpi.com | Synthesize the top-scoring analogues using cross-coupling reactions. nih.gov |
| 3D-QSAR | Correlate molecular fields with activity | Develop a model from a small set of active analogues to predict the activity of a larger virtual library. | Prioritize and synthesize a diverse subset of the virtual library with high predicted activity. |
| Molecular Dynamics | Assess stability of ligand-protein complex | Simulate the behavior of a high-affinity analogue in the binding pocket to confirm the stability of key interactions. mdpi.com | Confirm the proposed binding mode through biophysical assays. |
Strategies for Overcoming Biological Resistance Mechanisms
A significant challenge in drug development, particularly in oncology, is the emergence of resistance. nih.gov Cancer cells can develop resistance to purine-based antimetabolites through various mechanisms, such as mutations in the target enzyme or alterations in metabolic pathways. nih.govjci.org Proactively designing drugs that can overcome or bypass these mechanisms is a critical future direction.
Approaches to Combat Resistance:
Multi-Targeting Analogues: Designing single molecules that can inhibit multiple targets or pathways simultaneously can make it more difficult for resistance to develop. nih.govnih.gov For example, an analogue could be designed to inhibit both a key kinase and a metabolic enzyme.
Bypassing Efflux Pumps: Drug efflux pumps are a common cause of multidrug resistance. Analogues can be modified to be poor substrates for these pumps, for instance, by altering their charge or lipophilicity. Nanoparticle-based delivery systems can also be used to bypass these pumps. nih.gov
Targeting Resistance-Conferring Mutations: As specific mutations that confer resistance are identified, new analogues can be designed to be effective against the mutated target. youtube.com This requires an ongoing cycle of clinical monitoring and rational drug design.
Modulating Purine Metabolism: Research has shown that inhibiting de novo purine synthesis can sensitize cancer cells to therapies like radiation. nih.gov Analogues of this compound could be designed to modulate these metabolic pathways, potentially overcoming resistance to other treatments. nih.govjci.org
By pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective medicines.
Q & A
Q. What synthetic strategies are recommended for 3-(1H-Purin-6-yl)prop-1-en-1-amine to ensure regioselectivity and purity?
To synthesize this purine derivative, prioritize protecting-group strategies for the purine N9 position to prevent undesired alkylation. Use palladium-catalyzed coupling (e.g., Heck or Suzuki reactions) to introduce the propenylamine moiety. Monitor reaction progress via TLC or HPLC and employ flash chromatography (silica gel, gradient elution) for purification. For amines, consider trifluoroacetic acid (TFA) deprotection under inert conditions to minimize oxidation .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Combine multiple spectroscopic techniques:
- ¹H/¹³C NMR : Verify propenylamine chain integration (e.g., vinyl protons at δ 5.5–6.5 ppm) and purine aromaticity.
- HRMS : Confirm molecular ion ([M+H]⁺) alignment with theoretical mass.
- IR : Identify amine N-H stretches (~3300 cm⁻¹) and conjugated C=C bonds (~1650 cm⁻¹).
Cross-reference with analogous purine derivatives in databases like PubChem .
Q. What solvent systems are optimal for recrystallizing this compound?
Test polar aprotic solvents (e.g., DMF, DMSO) mixed with non-polar solvents (hexane, ethyl acetate). Slow evaporation at 4°C often yields high-purity crystals. For hygroscopic compounds, use anhydrous conditions and characterize via X-ray diffraction to confirm lattice stability .
Advanced Research Questions
Q. How can SHELXL resolve anisotropic displacement ambiguities in the crystal structure of this compound?
SHELXL’s TWIN and BASF commands refine twinned data, while ISOR restrains anisotropic displacement parameters (ADPs) for disordered atoms. For high thermal motion in the propenyl chain, apply SIMU/DELU restraints to maintain chemically reasonable geometries. Validate refinement with R-factor convergence (<5% discrepancy) and CheckCIF/PLATON .
Q. What computational methods reconcile discrepancies between DFT-predicted and experimental NMR chemical shifts?
- DFT Optimization : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) to optimize geometry.
- NMR Prediction : Apply gauge-including atomic orbitals (GIAO) for shielding tensors.
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO).
If shifts diverge >0.5 ppm, re-evaluate tautomeric states (e.g., purine N7 vs. N9 protonation) or conformational dynamics via MD simulations .
Q. How can researchers design a structure-activity relationship (SAR) study for purine-propenylamine analogs?
- Structural Variations : Modify propenyl chain length, substituents (e.g., electron-withdrawing groups), or purine substituents (C2, C6).
- Biological Assays : Test kinase inhibition (e.g., CDK2/cyclin E) or adenosine receptor binding.
- Crystallography : Co-crystallize with target proteins (e.g., PDB deposition) to identify key H-bonding/π-stacking interactions.
Use WinGX/ORTEP for molecular graphics and SHELXD for phase determination in protein-ligand complexes .
Q. What experimental protocols mitigate air sensitivity during this compound handling?
- Storage : Under argon in amber vials at –20°C with molecular sieves.
- Reactions : Use Schlenk lines or gloveboxes for moisture-sensitive steps.
- Characterization : Seal NMR tubes with septa and degas solvents with freeze-pump-thaw cycles. Document decomposition via periodic LC-MS checks .
Methodological Notes
- Crystallography : SHELXT automates space-group determination for small molecules, while SHELXE aids in experimental phasing for protein complexes .
- Data Contradictions : Triangulate conflicting spectral data (e.g., NMR vs. XRD) by repeating experiments under controlled conditions and validating statistical significance via Student’s t-test .
- Safety : Follow P201/P202 precautions (obtain protocols before use) and P311/P315 (immediate medical attention for exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
